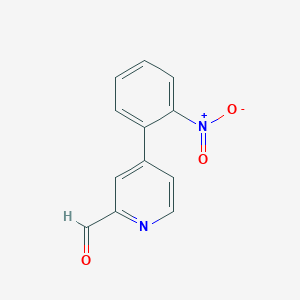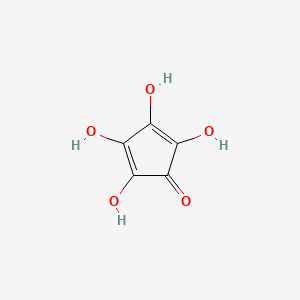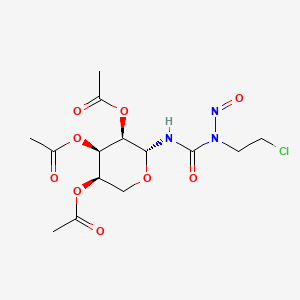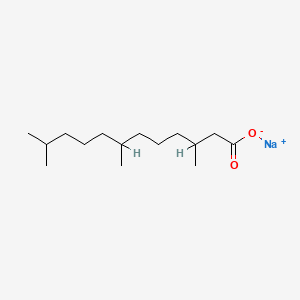
2-Pyridinecarboxaldehyde, 4-(2-nitrophenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Pyridinecarboxaldehyde, 4-(2-nitrophenyl)- is a chemical compound with the molecular formula C12H10N4O2This compound is notable for its applications as a pH indicator and a palladium reagent .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridinecarboxaldehyde, 4-(2-nitrophenyl)- typically involves the reaction of 2-pyridinecarboxaldehyde with 4-nitrophenylhydrazine. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through various purification techniques .
化学反应分析
Types of Reactions
2-Pyridinecarboxaldehyde, 4-(2-nitrophenyl)- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can participate in substitution reactions, particularly involving the nitro group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 2-pyridinecarboxaldehyde, 4-(2-aminophenyl)- .
科学研究应用
2-Pyridinecarboxaldehyde, 4-(2-nitrophenyl)- has several scientific research applications:
作用机制
The mechanism by which 2-Pyridinecarboxaldehyde, 4-(2-nitrophenyl)- exerts its effects involves its interaction with specific molecular targets. For example, as a pH indicator, it changes color in response to changes in pH due to the protonation or deprotonation of the pyridine ring . In reactions involving palladium, it acts as a ligand, coordinating with the metal to facilitate catalytic processes .
相似化合物的比较
Similar Compounds
Pyridine-2-carboxaldehyde: This compound is similar in structure but lacks the nitrophenyl group.
Pyridine-4-carboxaldehyde: Another isomer, differing in the position of the aldehyde group, used in similar chemical reactions.
Uniqueness
2-Pyridinecarboxaldehyde, 4-(2-nitrophenyl)- is unique due to the presence of both the pyridine ring and the nitrophenyl group, which confer specific chemical properties and reactivity. This makes it particularly useful as a pH indicator and in palladium-catalyzed reactions .
属性
CAS 编号 |
55218-77-4 |
|---|---|
分子式 |
C12H8N2O3 |
分子量 |
228.20 g/mol |
IUPAC 名称 |
4-(2-nitrophenyl)pyridine-2-carbaldehyde |
InChI |
InChI=1S/C12H8N2O3/c15-8-10-7-9(5-6-13-10)11-3-1-2-4-12(11)14(16)17/h1-8H |
InChI 键 |
JLKYXQGIKYKREC-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)C2=CC(=NC=C2)C=O)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[3-Methyl-6-(propan-2-yl)cyclohex-1-en-1-yl]pyrrolidine](/img/structure/B14635872.png)
![N-Methyl-N'-[5-(propan-2-yl)-1,2-oxazol-3-yl]urea](/img/structure/B14635879.png)

![[(3-Methylphenyl)imino]diethane-2,1-diyl dimethanesulfonate](/img/structure/B14635888.png)
![4-[2-(5-Chloro-1,3-thiazol-2-yl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione](/img/structure/B14635894.png)


![1-[2-(Acetyloxy)ethyl]-1-ethylpiperidin-1-ium](/img/structure/B14635913.png)
![6-Chloro-3-[4-chlorophenyl]-7-methoxy-1-methylnaphthalene](/img/structure/B14635914.png)
![2-Methylbicyclo[4.1.0]hept-2-ene](/img/structure/B14635917.png)



